N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide
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Overview
Description
N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the reaction of appropriate amines with dihalopyrazines under controlled conditions.
Spirocyclic Formation: The spirocyclic structure is introduced by reacting the pyrazine derivative with a suitable spirocyclic precursor under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Final Coupling: The final step involves coupling the spirocyclic intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide
- N-[(3-Bromopyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide
- N-[(3-Fluoropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide
Uniqueness
This compound is unique due to its specific chloropyrazine moiety, which imparts distinct reactivity and potential biological activity compared to its bromine or fluorine analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c16-13-12(17-5-6-18-13)9-19-14(21)20-7-8-22-11-15(10-20)3-1-2-4-15/h5-6H,1-4,7-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVFYYSOGFZSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CCOC2)C(=O)NCC3=NC=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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